![molecular formula C11H13N5O B1461438 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one CAS No. 1094236-86-8](/img/structure/B1461438.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one
Overview
Description
The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of these derivatives involves the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol . The resulting compounds were then evaluated for their kinase inhibitory activities .Molecular Structure Analysis
The molecular structure of these compounds is essentially planar . The crystal structure consists of sheets of molecules lying parallel to (-111) formed by a combination of N—H⋯O, C—H⋯O and C—H⋯H hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol . This reaction results in the formation of the desired 1H-pyrazolo[3,4-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure . They are essentially planar and form sheets of molecules in their crystal structure .Scientific Research Applications
Cancer Research: CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2): is a crucial protein involved in cell cycle regulation. Inhibitors targeting CDK2 can be effective in treating various cancers by halting the proliferation of cancer cells. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold, such as the one , have been identified as potential CDK2 inhibitors . These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a promising avenue for anticancer drug development.
Anticancer Activity: In Vitro and In Vivo Studies
The pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. In vitro and in vivo studies suggest that these compounds exhibit significant cytotoxic effects against various cancer cell lines . This highlights the potential of such compounds in developing new therapeutic agents for cancer treatment.
Molecular Modeling and Drug Design
The unique structure of pyrazolo[3,4-d]pyrimidine derivatives makes them suitable candidates for molecular modeling studies. Researchers can use these compounds as a basis for designing new drugs with improved efficacy and selectivity. The compound can serve as a lead structure for the development of novel inhibitors against specific molecular targets .
Biochemical Studies: Enzymatic Inhibitory Activity
Biochemical research often involves studying the inhibitory effects of compounds on various enzymes. The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one” can be used to investigate its inhibitory activity against enzymes like CDK2, which is relevant in cancer research . Such studies can provide insights into the compound’s mechanism of action and therapeutic potential.
Mechanism of Action
Target of Action
The primary target of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound exerts its inhibitory effect by binding to the active site of CDK2, which is confirmed by molecular docking simulations .
Biochemical Pathways
By inhibiting CDK2, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one affects the cell cycle progression . This results in the arrest of cell growth at the G0-G1 stage , leading to a significant alteration in cell cycle progression .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one possesses suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one leads to significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Future Directions
The future directions for these compounds could involve further optimization of their synthesis process, as well as more extensive testing of their anti-proliferative activities against various types of cancer cells . Additionally, further studies could be conducted to explore their potential applications in other areas of medicine.
properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCDJBVRWYLHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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